molecular formula C18H11NO3 B2948452 2-(3-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 7056-69-1

2-(3-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B2948452
CAS RN: 7056-69-1
M. Wt: 289.29
InChI Key: OXNZBKPRJYLMPO-UHFFFAOYSA-N
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Description

Isoquinolines are a class of organic compounds that are structurally similar to quinolines . They are heterocyclic aromatic organic compounds, consisting of a benzene ring fused to a pyridine ring . Isoquinolines are an important class of natural alkaloids and demonstrate a wide range of biological activities .


Synthesis Analysis

Isoquinolines can be synthesized through several methods. The most common method, known as the Pomeranz-Fritsch reaction, involves the condensation of benzaldehyde and aminoacetaldehyde . Other methods include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .


Molecular Structure Analysis

Isoquinoline is a colourless liquid at room temperature, with a strong, somewhat unpleasant odour . Its molecular formula is C9H7N, and it has a molecular weight of approximately 129.16 g/mol .


Chemical Reactions Analysis

Isoquinolines are used as building blocks in organic synthesis . They can undergo a variety of chemical reactions, including protodeboronation and radical cyclization .


Physical And Chemical Properties Analysis

Isoquinoline is a colourless liquid at room temperature, with a strong, somewhat unpleasant odour . In terms of its chemical characteristics, it is classified as a weak base . The base strength is comparable to that of pyridine and quinoline .

Scientific Research Applications

Polymer Brightening and Stabilization

The compound has been explored for its potential in the field of polymer chemistry. Research indicates that novel adducts of benzo[de]isoquinoline-1,3-dione have been synthesized for "one-step" fluorescent brightening and stabilization of polymers. These compounds demonstrated excellent photostabilizing efficiency, indicating their potential for simultaneous brightening and stabilization of polymer materials. The influence of these additives on the photostability of the co-polymers was studied, confirming the chemical bonding of the synthesized monomers in the polymer chain and demonstrating their potential in enhancing the durability and appearance of polymer products (Bojinov, Panova, & Grabchev, 2005).

Fluorophore Applications

The compound has also been investigated for its application as a fluorophore. Novel benzo[de]isoquinoline-1,3-dione yellow-green emitting fluorophores have been synthesized, containing stabilizer fragments like 2,2,6,6-tetramethylpiperidine and 2-(2-hydroxyphenyl)-benzotriazole. These fluorophores exhibited excellent photostability in solution, potentially due to a synergistic effect of the stabilizer fragments combined in one molecule, making them suitable for applications that require stable and long-lasting fluorescence (Bojinov & Panova, 2007).

Antimicrobial Activity

There has been research into the antimicrobial properties of derivatives of 1H-benzo[de]isoquinoline-1,3(2H)-dione. Certain aminoalkyl derivatives were synthesized and evaluated for their antimicrobial activity against a range of bacteria and the Candida albicans yeast. The study indicated potent antibacterial and antifungal activities for some of the tested compounds, suggesting potential uses in combating microbial infections (Kuran et al., 2012).

Chemotherapy Targeting

The compound has also been identified for its selective targeting capabilities in chemotherapy. Specifically, a naphthalimide analogue was found to be a highly potent and selective molecule targeting breast cancer, mediated via the aryl hydrocarbon receptor (AHR) pathway. This discovery suggests potential applications in the development of targeted breast cancer therapies, offering a more focused approach to cancer treatment and potentially reducing the impact on healthy cells (Gilbert et al., 2020).

Fluorescent Chemosensors

Compounds based on benzo[de]isoquinoline-1,3-dione have been developed as efficient reversible colorimetric and fluorescent chemosensors for fluoride ion detection. These chemosensors, due to their high selectivity and sensitivity, could play a crucial role in environmental monitoring and diagnostic applications, showcasing the compound's versatility in various scientific domains (Zhang et al., 2020).

Future Directions

The synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry that needs development of new strategies . Isoquinoline’s importance extends into the realm of pharmaceuticals, where it is a crucial skeleton in the structure of various drugs . This includes medications used to manage pain and inflammation, cardiovascular diseases, and even some forms of cancer .

properties

IUPAC Name

2-(3-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO3/c20-13-7-3-6-12(10-13)19-17(21)14-8-1-4-11-5-2-9-15(16(11)14)18(19)22/h1-10,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNZBKPRJYLMPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401333410
Record name 2-(3-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401333410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679342
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

7056-69-1
Record name 2-(3-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401333410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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